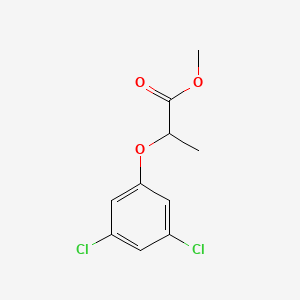

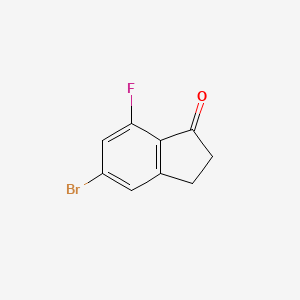

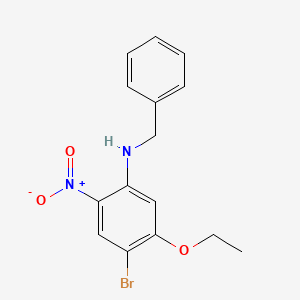

1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Solar Cells Improvement : A study by Fu et al. (2015) demonstrates the use of a similar compound, 1-Bromo-4-Nitrobenzene, as a fluorescent inhibitor in the active layer of polymer solar cells. This addition significantly improves the power conversion efficiency (PCE) of the solar cells by over 57% compared to reference cells without the compound. The improvement is attributed to reduced excitonic recombination and enhanced excitonic dissociation at the donor-acceptor interface (Fu et al., 2015).

Anisotropic Displacement Parameters Study : Mroz et al. (2020) investigated anisotropic displacement parameters in isomorphous compounds, including 1-(halomethyl)-3-nitrobenzene, where halogen was either chloro or bromo. This study contributes to the understanding of the structural complexities of such compounds (Mroz et al., 2020).

NMR Spectra Analysis : Research by Beltrame et al. (1975) on the NMR spectra of 1-bromo-4-nitrobenzene and its derivatives revealed interesting insights into chemical shifts and coupling constants. This study is significant for understanding the molecular structure and electronic environment in such compounds (Beltrame et al., 1975).

Solvent Reactivity Influence : A study by Hertog and Jouwersma (1953) explored the reactivity of halogeno- and alkoxy-derivatives of nitropyridines towards ammonia, highlighting how solvent polarity affects substitution processes. This is relevant for understanding the reactions of similar compounds in different solvent environments (Hertog & Jouwersma, 1953).

Ionic Liquid Reactivity : Ernst et al. (2013) showed that radical anions of 1-bromo-4-nitrobenzene are highly reactive in certain ionic liquids. This research is significant for the application of ionic liquids in promoting the reactivity of similar compounds (Ernst et al., 2013).

作用機序

Target of Action

The primary target of 1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene is the benzene ring . The benzene ring is a key structural component in many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving aromatic compounds . The electrophilic aromatic substitution reaction alters the structure of the benzene ring, which can have downstream effects on other biochemical pathways that involve aromatic compounds .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This can lead to changes in the molecular and cellular properties of the compound, potentially altering its reactivity, stability, and interactions with other molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, conditions such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the electrophilic aromatic substitution reaction .

生化学分析

Biochemical Properties

1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can occur at the benzylic position, which is the carbon atom adjacent to the benzene ring . The compound can interact with various enzymes and proteins, although specific interactions have not been documented in the literature.

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as the removal of a proton, yielding a substituted benzene ring .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of about 342.1±37.0 °C .

特性

IUPAC Name |

1-bromo-2-ethoxy-4-methyl-5-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-3-14-9-4-6(2)8(11(12)13)5-7(9)10/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBXILXQAWFPCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

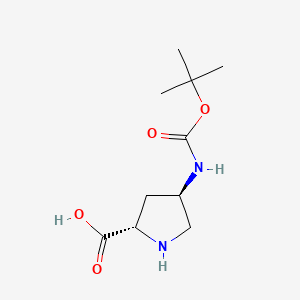

![2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B572188.png)

![tert-Butyl 4-(2'-oxospiro[cyclopentane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572197.png)